Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

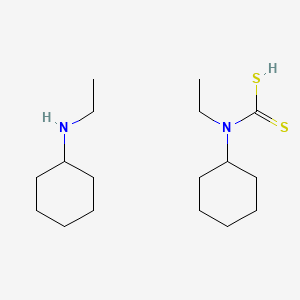

Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a dithiocarbamate group, which imparts significant reactivity and versatility in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt typically involves the reaction of cyclohexylamine with carbon disulfide in the presence of an alkylating agent such as ethyl iodide. The reaction proceeds under mild conditions, often at room temperature, and in an organic solvent like ethanol or methanol. The general reaction scheme is as follows:

- Formation of Dithiocarbamate Intermediate:

- Cyclohexylamine reacts with carbon disulfide to form cyclohexylethyldithiocarbamic acid.

-

C6H11NH2+CS2→C6H11NHCS2H

- Formation of Ammonium Salt:

- The intermediate then reacts with ethyl iodide to form the N-cyclohexylethylammonium salt.

-

C6H11NHCS2H+C2H5I→C6H11NHCS2C2H5NH3I

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt undergoes various chemical reactions, including:

- Oxidation:

- The dithiocarbamate group can be oxidized to form disulfides or sulfoxides.

- Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction:

- Reduction reactions can convert the dithiocarbamate group to thiols.

- Reducing agents such as sodium borohydride are typically used.

- Substitution:

- The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.

- Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt has numerous applications in scientific research:

- Chemistry:

- Used as a ligand in coordination chemistry to form metal complexes.

- Acts as a stabilizer in polymer chemistry.

- Biology:

- Investigated for its potential as an enzyme inhibitor.

- Studied for its antimicrobial properties.

- Medicine:

- Explored for its potential use in drug delivery systems.

- Evaluated for its therapeutic effects in treating certain diseases.

- Industry:

- Utilized as a vulcanization accelerator in rubber production.

- Employed as a flotation agent in mineral processing.

Mécanisme D'action

The mechanism by which Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The dithiocarbamate group can chelate metal ions, altering their availability and activity in biological systems. This chelation can inhibit enzyme activity or disrupt metal-dependent processes, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Dimethyldithiocarbamic acid N-dimethylammonium salt

- Diethyldithiocarbamic acid N-diethylammonium salt

- Pyrrolidinedithiocarbamic acid N-pyrrolidinium salt

Uniqueness: Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as metal chelation and enzyme inhibition, making it a valuable compound in both research and industrial contexts.

Activité Biologique

Cyclohexylethyldithiocarbamic acid N-cyclohexylethylammonium salt is a compound with significant biological activity, primarily due to its dithiocarbamate functional group. This compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry.

The synthesis of this compound typically involves the reaction of cyclohexylamine with carbon disulfide, followed by alkylation with ethyl iodide. The reactions can be summarized as follows:

-

Formation of Dithiocarbamate Intermediate :

C6H11NH2+CS2→C6H11NHCS2H

-

Formation of Ammonium Salt :

C6H11NHCS2H+C2H5I→C6H11NHCS2C2H5NH3I

This synthesis is performed under mild conditions, often in organic solvents like ethanol or methanol.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. The dithiocarbamate group can chelate metal ions, which are essential for the activity of many enzymes. This chelation can disrupt enzyme function, leading to various biological effects. For instance, it may inhibit metalloproteases and other metal-dependent enzymes.

The mechanism by which this compound exerts its biological effects involves:

- Metal Chelation : The dithiocarbamate group binds to metal ions, altering their availability and activity.

- Enzyme Interaction : It may inhibit enzyme activity by binding to active sites or disrupting substrate access.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Dimethyldithiocarbamic acid N-dimethylammonium salt | Similar dithiocarbamate structure | Antimicrobial and antifungal properties |

| Diethyldithiocarbamic acid N-diethylammonium salt | Enhanced solubility in organic solvents | Enzyme inhibition |

| Pyrrolidinedithiocarbamic acid N-pyrrolidinium salt | Unique cyclic structure | Potential anticancer activity |

This compound is unique due to its structural configuration that imparts distinct reactivity and stability compared to similar compounds.

Case Study 1: Antimicrobial Effectiveness

A study conducted on the antimicrobial properties of cyclohexylethyldithiocarbamic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another research study focusing on enzyme inhibition, cyclohexylethyldithiocarbamic acid was tested against several metalloproteases. The results showed a substantial reduction in enzyme activity, suggesting that the compound could be developed into a therapeutic agent targeting diseases where metalloproteases play a crucial role.

Propriétés

IUPAC Name |

cyclohexyl(ethyl)carbamodithioic acid;N-ethylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS2.C8H17N/c1-2-10(9(11)12)8-6-4-3-5-7-8;1-2-9-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12);8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYVLFPJEMODLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCCC1.CCN(C1CCCCC1)C(=S)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.